molecular formula C22H24N2O2S B11361938 2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11361938
M. Wt: 380.5 g/mol
InChI Key: WFBQLYQJRAQQPY-UHFFFAOYSA-N
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Description

2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a butoxy group, a phenyl group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ringThe final step usually involves the coupling of the thiazole derivative with benzoyl chloride under basic conditions to form the benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C22H24N2O2S/c1-2-3-15-26-20-12-8-7-11-19(20)21(25)23-14-13-18-16-27-22(24-18)17-9-5-4-6-10-17/h4-12,16H,2-3,13-15H2,1H3,(H,23,25)

InChI Key

WFBQLYQJRAQQPY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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